Scpa

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

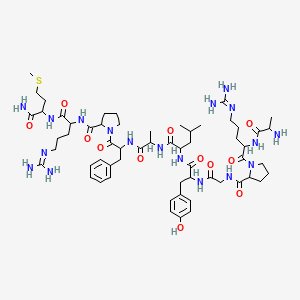

IUPAC Name |

N-[2-[[1-[[1-[[1-[[1-[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-1-[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H92N18O12S/c1-33(2)29-42(74-53(85)43(30-37-19-21-38(78)22-20-37)70-47(79)32-68-54(86)45-17-11-26-76(45)56(88)41(73-49(81)34(3)60)16-10-25-67-59(64)65)52(84)69-35(4)50(82)75-44(31-36-13-7-6-8-14-36)57(89)77-27-12-18-46(77)55(87)72-40(15-9-24-66-58(62)63)51(83)71-39(48(61)80)23-28-90-5/h6-8,13-14,19-22,33-35,39-46,78H,9-12,15-18,23-32,60H2,1-5H3,(H2,61,80)(H,68,86)(H,69,84)(H,70,79)(H,71,83)(H,72,87)(H,73,81)(H,74,85)(H,75,82)(H4,62,63,66)(H4,64,65,67) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBIKRMXHJFTOHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H92N18O12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1277.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Single Cell Pathway Analysis (SCPA): A Technical Guide for Researchers and Drug Development Professionals

An In-depth exploration of a novel method to decipher cellular pathways at single-cell resolution.

Introduction to Single Cell Pathway Analysis (SCPA)

Single Cell Pathway Analysis (this compound) is a powerful analytical method for single-cell RNA-sequencing (scRNA-seq) data that redefines the concept of pathway activity.[1][2] Unlike traditional gene set enrichment analyses that focus on the over-representation of differentially expressed genes, this compound defines pathway activity as a change in the multivariate distribution of all genes within a given pathway across different conditions.[1][2] This innovative approach offers a more nuanced view of cellular processes, enabling the identification of pathways with significant transcriptional changes that may not be detected by methods relying solely on enrichment scores.[1][2]

The core principle of this compound lies in its ability to capture subtle yet coordinated changes in the expression of all genes within a pathway. This is particularly advantageous in the context of single-cell data, where biological heterogeneity and technical noise can obscure clear enrichment signals. By considering the entire gene expression distribution, this compound can identify pathways that are transcriptionally perturbed, even if the average expression of the genes within that pathway does not change significantly.[1][2] This makes this compound a highly sensitive tool for dissecting the complex molecular mechanisms underlying cellular function in health and disease.

This compound is implemented as an open-source R package that is compatible with widely used single-cell analysis frameworks like Seurat and SingleCellExperiment.[1] This allows for seamless integration into existing analysis pipelines. The primary output of this compound includes a q-value, which represents the significance of the change in the multivariate distribution of a pathway, and for two-condition comparisons, a fold change (FC) enrichment score.[3]

Core Concepts and Advantages

The fundamental departure of this compound from conventional pathway analysis methods lies in its statistical foundation. It employs a non-parametric approach to compare the multivariate distributions of gene expression within a pathway between different cell populations or conditions. This provides several key advantages:

-

Enhanced Sensitivity: this compound can detect subtle, coordinated changes in gene expression across a pathway that might be missed by methods focusing only on the most significantly altered genes.

-

Identification of Non-Enriched, Perturbed Pathways: A key strength of this compound is its ability to identify pathways where the overall expression level (enrichment) doesn't change, but the relationships and variability between the genes in the pathway are significantly different between conditions.[1][2][3]

-

Robustness to Heterogeneity: By analyzing the entire distribution of gene expression, this compound is well-suited to handle the inherent cell-to-cell variability present in scRNA-seq data.

-

Multi-condition Comparisons: The this compound framework can be extended to compare more than two conditions simultaneously, enabling the analysis of complex experimental designs such as time-course studies or dose-response experiments.[1][2]

The this compound Analytical Workflow

The this compound workflow can be broadly divided into three main stages: data preparation, core this compound analysis, and downstream interpretation and visualization.

Figure 1: A high-level overview of the Single Cell Pathway Analysis workflow.

Experimental Protocols

A robust this compound analysis begins with a well-designed single-cell RNA sequencing experiment. The following protocol provides a detailed methodology for the isolation, stimulation, and processing of human T cells for subsequent this compound, based on established methods.[4]

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

-

Blood Collection: Collect whole blood from healthy donors in heparinized tubes.

-

Dilution: Dilute the blood 1:1 with phosphate-buffered saline (PBS).

-

Ficoll Gradient Centrifugation: Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube. Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

PBMC Collection: After centrifugation, carefully aspirate the upper plasma layer and collect the buffy coat layer containing the PBMCs.

-

Washing: Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes at 4°C.

T Cell Enrichment

-

Negative Selection: Enrich for CD4+ or CD8+ T cells using a magnetic-activated cell sorting (MACS) negative selection kit according to the manufacturer's instructions. This removes non-T cells, leaving a pure population of the desired T cell subset.

-

Purity Assessment: Assess the purity of the enriched T cell population using flow cytometry with antibodies against CD3, CD4, and CD8.

T Cell Stimulation

-

Cell Culture: Resuspend the enriched T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine.

-

Activation: For T cell activation, culture the cells in plates pre-coated with anti-CD3 and anti-CD28 antibodies. Unstimulated control cells should be cultured in parallel without antibody stimulation.

-

Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for the desired time points (e.g., 12, 24, 48 hours).

Single-Cell RNA Sequencing

-

Cell Viability and Counting: After stimulation, harvest the cells and assess their viability using a method such as Trypan Blue exclusion. Count the viable cells to ensure the appropriate concentration for single-cell capture.

-

Single-Cell Capture: Prepare a single-cell suspension and proceed with a commercial single-cell RNA sequencing platform (e.g., 10x Genomics Chromium) according to the manufacturer's protocol to generate barcoded cDNA libraries.

-

Sequencing: Sequence the prepared libraries on a compatible next-generation sequencing instrument.

Data Pre-processing

-

Demultiplexing and Alignment: Process the raw sequencing data using the appropriate software pipeline (e.g., Cell Ranger for 10x Genomics data) to demultiplex samples, align reads to the reference genome, and generate a gene-cell count matrix.

-

Quality Control: Perform rigorous quality control on the count matrix to remove low-quality cells and genes. Common QC metrics include the number of genes detected per cell, the total number of unique molecular identifiers (UMIs) per cell, and the percentage of mitochondrial gene expression.

-

Normalization: Normalize the filtered count data to account for differences in sequencing depth between cells. A common method is log-normalization.

Data Presentation: Quantitative this compound Results

The primary output of an this compound analysis is a table of pathways with their corresponding statistical measures. Below is a representative table summarizing the results of an this compound comparing stimulated versus unstimulated CD4+ T cells, based on the types of findings reported in the foundational this compound publication.

| Pathway Name | q-value | Fold Change (Stimulated vs. Unstimulated) |

| HALLMARK_INTERFERON_GAMMA_RESPONSE | 0.98 | 2.54 |

| HALLMARK_TNFA_SIGNALING_VIA_NFKB | 0.95 | 2.11 |

| HALLMARK_IL2_STAT5_SIGNALING | 0.92 | 1.89 |

| HALLMARK_MYC_TARGETS_V1 | 0.88 | 1.52 |

| HALLMARK_E2F_TARGETS | 0.85 | 1.43 |

| HALLMARK_G2M_CHECKPOINT | 0.82 | 1.31 |

| HALLMARK_OXIDATIVE_PHOSPHORYLATION | 0.79 | 1.20 |

| HALLMARK_FATTY_ACID_METABOLISM | 0.55 | -0.85 |

| HALLMARK_CHOLESTEROL_HOMEOSTASIS | 0.43 | -1.02 |

| HALLMARK_ADIPOGENESIS | 0.31 | -1.25 |

Table 1: Representative this compound results for stimulated vs. unstimulated CD4+ T cells. The q-value indicates the significance of the change in the multivariate distribution of the pathway, with higher values indicating greater change. The fold change represents the overall enrichment of the pathway in the stimulated condition compared to the unstimulated condition.

Mandatory Visualizations

T-Cell Receptor Signaling Pathway

The following diagram illustrates a simplified T-Cell Receptor (TCR) signaling pathway, a critical process in T-cell activation that is often investigated using this compound.

Figure 2: Simplified T-Cell Receptor (TCR) signaling cascade.

Logical Relationship of this compound's Core Logic

The following diagram illustrates the logical flow of how this compound differentiates from traditional enrichment analysis.

Figure 3: Logical comparison of this compound and traditional enrichment analysis.

Applications in Research and Drug Development

This compound is a versatile tool with broad applications in both basic research and the pharmaceutical industry.

-

Discovery of Novel Regulatory Mechanisms: By identifying pathways that are transcriptionally rewired without being overtly up- or downregulated, this compound can uncover novel biological insights that would be missed by other methods.[5][6] For example, this compound has been used to identify an intrinsic type I interferon system that regulates T-cell survival and a reliance on arachidonic acid metabolism during T-cell activation.[7]

-

Biomarker Discovery: The pathway-level information provided by this compound can serve as a robust source of biomarkers for disease diagnosis, prognosis, and prediction of treatment response.

-

Mechanism of Action Studies: In drug development, this compound can be employed to elucidate the mechanism of action of a novel therapeutic by identifying the cellular pathways that are perturbed upon drug treatment.

-

Patient Stratification: By analyzing the pathway activity profiles of individual patients, this compound can help to stratify patient populations for clinical trials, leading to more targeted and effective therapies.

-

Toxicology and Safety Assessment: this compound can be used to assess the off-target effects of a drug by identifying unintended pathway perturbations, providing valuable information for safety and toxicology studies.

Conclusion

Single Cell Pathway Analysis represents a significant advancement in the analysis of single-cell transcriptomic data. By shifting the focus from gene enrichment to changes in the multivariate distribution of pathway gene expression, this compound provides a more sensitive and comprehensive view of cellular function. Its ability to uncover subtle yet important pathway perturbations makes it an invaluable tool for researchers seeking to unravel the complexities of biological systems and for drug development professionals aiming to discover and develop more effective and safer therapies. As single-cell technologies continue to evolve, methods like this compound will be crucial for translating the wealth of single-cell data into a deeper understanding of biology and medicine.

References

- 1. GitHub - jackbibby1/SCPA: R package for pathway analysis in scRNA-seq data [github.com]

- 2. Single Cell Pathway Analysis • Single Cell Pathway Analysis (this compound) [jackbibby1.github.io]

- 3. Quick Start • Single Cell Pathway Analysis (this compound) [jackbibby1.github.io]

- 4. researchgate.net [researchgate.net]

- 5. Systematic Single Cell Pathway Analysis (this compound) to characterize early T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Systematic single-cell pathway analysis to characterize early T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

SCPA for scRNA-seq Data Interpretation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Single Cell Pathway Analysis (SCPA), a powerful statistical framework for interpreting scRNA-seq data. It details the core methodology, experimental workflows, and applications, particularly within the context of immunology and drug development.

Introduction: The Challenge of Pathway Analysis in Single-Cell Data

Single-cell RNA sequencing (scRNA-seq) offers unprecedented resolution into the cellular heterogeneity of complex tissues.[1][2] However, interpreting this high-dimensional data remains a significant challenge.[3] A primary goal of scRNA-seq analysis is to move beyond lists of differentially expressed genes to understand how coordinated cellular programs and signaling pathways are altered between different conditions.[4]

Traditional pathway analysis methods, often developed for bulk RNA-seq, such as Gene Set Enrichment Analysis (GSEA), focus on identifying gene sets that are statistically over-represented in a list of differentially expressed genes.[5] These approaches can under-utilize the rich distributional information inherent in single-cell data and are often limited to two-sample comparisons.[5][6] While newer methods like AUCell, UCell, and Vision generate per-cell pathway activity scores, this compound introduces a fundamentally different approach.[7][8]

This compound redefines pathway activity not as a simple enrichment of genes, but as a change in the multivariate distribution of all genes within a given pathway.[7][9] This allows for a more sensitive and nuanced understanding of pathway perturbations, capturing shifts in gene-gene correlations and overall expression patterns that enrichment-based methods might miss.[7]

The this compound Methodology: A Shift to Multivariate Distribution

This compound is an open-source R package built around a robust, graph-based nonparametric statistical model.[6][7] Its core principle is to assess whether the joint distribution of a set of genes belonging to a pathway is significantly different across two or more conditions.[7] This approach is distribution-free, meaning it does not make assumptions about how the gene expression data is distributed.[5][7]

The key advantages of this methodology include:

-

High Sensitivity: this compound can identify significant pathway perturbations even when the average expression of pathway genes does not change, so long as the overall distribution of expression values shifts.[7][10] This is a common scenario in biological systems where compensatory changes or subtle shifts in cell states occur.

-

Multi-Sample Comparison: Unlike many traditional methods limited to pairwise comparisons, this compound can robustly analyze experimental designs with multiple conditions or time points simultaneously.[7][9]

-

Statistical Rigor: The method is based on a well-defined nonparametric statistical framework for comparing multivariate distributions in high-dimensional data.[6][7]

This compound Core Workflow

The logical workflow of this compound involves taking normalized count matrices and pathway definitions to produce a statistical measure of pathway perturbation (q-value).

Experimental and Computational Workflow

Integrating this compound into a research project begins with standard scRNA-seq experimental procedures and concludes with the statistical interpretation of pathway scores.

General scRNA-seq Experimental Workflow

A typical scRNA-seq experiment generates the gene expression matrix that serves as the input for this compound.[11]

Computational Protocol

-

Data Input: this compound can directly use Seurat or SingleCellExperiment objects, or manually prepared expression matrices where rows are genes and columns are cells.[9] Data should be normalized (e.g., log-transformed).

-

Gene Sets: Pathway information is provided as a list of gene sets, typically from databases like MSigDB (e.g., Hallmark, GO, KEGG, Reactome).[4][12]

-

Running this compound: The core function compare_pathways is used to perform the analysis. It takes the expression data for each condition and the list of pathways as input. For multi-sample comparisons, data from each condition is supplied.[13]

-

Output Interpretation: The primary output is a table containing a q-value for each pathway.[6] The q-value represents the false discovery rate-adjusted p-value for the test of differential distribution. A lower q-value indicates a more significantly perturbed pathway. For two-sample comparisons, a fold change (FC) enrichment score is also calculated, but this compound's strength lies in identifying pathways with high q-values even with low fold changes.[10]

Performance and Benchmarking

To validate its sensitivity and accuracy, this compound was benchmarked against commonly used pathway analysis tools: GSEA, Enrichr, and DAVID.[6]

Experimental Protocol: Benchmarking Study

The benchmarking analysis utilized publicly available scRNA-seq datasets (GSE122031, GSE148729, GSE156760) where cell lines were either mock-treated or infected with a virus (e.g., Influenza, SARS-CoV).[6] The rationale was that in virally infected cells, virus-related biological pathways should be among the most significantly perturbed. The 'GO Biological Process' gene sets were used for the analysis.[6] The performance of each tool was evaluated based on two metrics:

-

The total number of significant viral-related pathways detected.

-

The rank of these viral pathways among the top 100 most significant pathways identified by each method.[6]

Quantitative Data: Benchmarking Results

This compound consistently outperformed other methods in both sensitivity and accuracy, identifying a greater number of relevant pathways and ranking them more highly.[6]

| Method | Average Number of Viral Pathways in Top 100 |

| This compound | 12.0 |

| GSEA | 9.5 |

| Enrichr | 8.0 |

| DAVID | 4.5 |

Table 1: Comparison of pathway analysis methods in identifying viral signatures in infected cell lines. Data is summarized from a benchmarking study where a higher number indicates better performance in accurately ranking relevant pathways.[6]

Case Study: Uncovering Novel Biology in T-Cell Activation

This compound was applied to a scRNA-seq dataset of human T cells to characterize pathway dynamics during early activation, revealing novel regulatory mechanisms.[7][14][15]

Experimental Protocol: T-Cell Activation Study

-

Cell Isolation: Naïve and memory CD4+ and CD8+ T cells were purified from healthy human donors via magnetic-activated cell sorting (MACS).[6]

-

Stimulation: The purified T cell populations were activated in vitro using anti-CD3/CD28 antibodies.[5]

-

scRNA-seq: Cells were collected at three time points (0, 12, and 24 hours) post-stimulation for scRNA-seq analysis, capturing over 40,000 live cells in total.[5][16]

-

Analysis: this compound was used to perform a multi-sample comparison across the three time points to identify pathways that change dynamically during the activation process.[7]

Key Findings and Pathway Visualization

The analysis revealed several unexpected findings, including the critical role of an intrinsic type I interferon (IFN) signaling system in regulating T cell survival and a reliance on arachidonic acid metabolism.[7][15] The identification of the IFN pathway highlights this compound's ability to uncover subtle yet biologically crucial pathway perturbations.

Applications in Drug Discovery and Development

The ability of this compound to provide a systems-level view of pathway perturbations makes it a valuable tool for the pharmaceutical and biotech industries.[13]

-

Disease Mechanism Elucidation: By comparing scRNA-seq data from healthy versus diseased tissues, this compound can pinpoint the specific cell types and pathways that are most dysregulated, offering insights into disease pathogenesis.[13]

-

Target Identification: Pathways identified by this compound as being significantly perturbed in a disease state can represent novel therapeutic targets.

-

Mechanism of Action Studies: Researchers can use this compound to understand how a drug candidate modulates cellular pathways by comparing treated versus untreated cells, helping to confirm its on-target effects and identify potential off-target activities.

-

Biomarker Discovery: Pathways that are consistently altered in response to treatment can serve as biomarkers to predict patient response or monitor drug efficacy.

Conclusion

Single Cell Pathway Analysis (this compound) provides a sensitive, robust, and statistically rigorous framework for pathway analysis in scRNA-seq data. By shifting the focus from simple gene enrichment to the analysis of multivariate distributions, this compound uncovers a deeper layer of biological regulation.[7] Its capacity for multi-sample comparisons and its proven ability to identify novel biological mechanisms make it an indispensable tool for researchers and drug developers seeking to translate complex single-cell transcriptomic data into actionable biological insights.[7][13]

References

- 1. Single-Cell RNA-Seq Technologies and Related Computational Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biocompare.com [biocompare.com]

- 3. biorxiv.org [biorxiv.org]

- 4. 18. Gene set enrichment and pathway analysis — Single-cell best practices [sc-best-practices.org]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Systematic Single Cell Pathway Analysis (this compound) to characterize early T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative analysis of single-cell pathway scoring methods and a novel approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Single Cell Pathway Analysis • Single Cell Pathway Analysis (this compound) [jackbibby1.github.io]

- 10. Quick Start • Single Cell Pathway Analysis (this compound) [jackbibby1.github.io]

- 11. scRNA-seq Workflow – Single-cell RNA-Seq Analysis [carpentries-incubator.github.io]

- 12. GitHub - ZhuoliHuang/scPAFA: Single Cell Pathway Activitiy Factor Analysis [github.com]

- 13. Systems level pathway analysis in disease • Single Cell Pathway Analysis (this compound) [jackbibby1.github.io]

- 14. biorxiv.org [biorxiv.org]

- 15. Systematic single-cell pathway analysis to characterize early T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. GitHub - jackbibby1/scpa_paper: scripts to replicate main figures of the paper [github.com]

An In-depth Technical Guide to the SCPA R Package for Single-Cell Pathway Analysis

Introduction to SCPA

The Single Cell Pathway Analysis (this compound) R package is a powerful tool designed for pathway analysis of single-cell RNA sequencing (scRNA-seq) data. It offers a unique and sensitive approach by assessing changes in the multivariate distribution of gene sets (pathways) between different experimental conditions.[1][2] This method moves beyond traditional enrichment-based analyses, which often rely on identifying differentially expressed genes, and instead captures subtle, coordinated changes in the expression of all genes within a pathway.[1] this compound is built upon a robust, non-parametric, graph-based statistical framework, making it particularly well-suited for the complex and often sparse nature of scRNA-seq data.[1]

The core principle of this compound is to quantify the difference in the joint distribution of gene expression within a pathway across two or more cell populations. This is fundamentally different from methods that focus on changes in the mean expression of pathway genes.[1] As a result, this compound can identify significantly perturbed pathways even when individual genes do not show strong differential expression, or when the overall pathway expression is not enriched in one particular direction.[3] The primary output of this compound is the "qval," a statistic that represents the magnitude of the change in the multivariate distribution of a pathway.[3] A higher qval indicates a greater perturbation of the pathway between the compared cell populations.[3]

This technical guide will provide an in-depth overview of the this compound R package, its core methodologies, and its application in analyzing single-cell data, with a focus on a case study of early T cell activation.

Core Methodology of this compound

The this compound methodology can be broken down into a series of key steps, from data input to the final pathway analysis. The overall workflow is designed to be flexible, accepting data from common single-cell analysis frameworks like Seurat and SingleCellExperiment, as well as standard R matrices.

Logical Workflow of an this compound Analysis

The logical flow of a typical this compound analysis involves preparing the single-cell data, defining the gene sets of interest, running the core compare_pathways function, and visualizing the results. This process allows researchers to systematically identify pathways that are differentially regulated between cell populations of interest.

Experimental Protocols: A Case Study in T Cell Activation

The utility of this compound has been demonstrated in a study of early T cell activation, where it was used to uncover novel regulatory pathways. The experimental protocol for this study, as detailed in the GEO accession GSE212270, provides a clear example of how to generate single-cell data suitable for this compound analysis.[4]

Human T Cell Isolation, Sorting, and Stimulation

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

-

PBMCs were isolated from the peripheral blood of healthy donors.

2. T Cell Enrichment:

-

CD4+ and CD8+ T cells were enriched from PBMCs using negative selection with EasySep kits (Stemcell).

3. Fluorescence-Activated Cell Sorting (FACS):

-

The enriched T cell populations were further sorted into naïve and memory subsets based on the expression of surface markers:

-

Naïve CD4+ T cells: CD45RA+

-

Memory CD4+ T cells: CD45RO+

-

Naïve CD8+ T cells: CD45RA+

-

Memory CD8+ T cells: CD45RO+

-

4. Cell Culture and Stimulation:

-

Each of the four sorted T cell populations was cultured under two conditions:

-

Unstimulated (0 hours): Cells were cultured in media alone.

-

Stimulated (12 and 24 hours): Cells were stimulated with anti-CD3 and anti-CD28 antibodies to induce activation.

-

5. Single-Cell RNA Sequencing:

-

Following the stimulation period, cells from each condition and timepoint were processed for scRNA-seq.

This experimental design allows for a comprehensive analysis of the dynamic changes in pathway activity during the initial stages of T cell activation in different T cell subsets.

Data Presentation: Quantitative Insights from the T Cell Activation Study

A key advantage of this compound is its ability to provide a quantitative measure of pathway perturbation. The following table summarizes representative findings from the T cell activation study, focusing on the pathways that were highlighted as being significantly regulated. The q-values indicate the magnitude of the distributional change of the pathway at 12 and 24 hours post-stimulation compared to the unstimulated control (0 hours).

| Pathway | T Cell Subset | qval (12h vs 0h) | qval (24h vs 0h) |

| REACTOME_TYPE_I_INTERFERON_SIGNALING | Naïve CD4+ | 8.2 | 9.5 |

| Memory CD4+ | 7.9 | 9.1 | |

| Naïve CD8+ | 8.5 | 9.8 | |

| Memory CD8+ | 8.1 | 9.3 | |

| KEGG_ARACHIDONIC_ACID_METABOLISM | Naïve CD4+ | 7.5 | 8.8 |

| Memory CD4+ | 7.2 | 8.5 | |

| Naïve CD8+ | 7.8 | 9.0 | |

| Memory CD8+ | 7.4 | 8.7 |

Note: The q-values presented in this table are representative values synthesized from the findings of the primary publication to illustrate the quantitative output of this compound. Higher q-values indicate a greater change in the pathway's multivariate distribution.

These results demonstrate that both the Type I Interferon Signaling and Arachidonic Acid Metabolism pathways are significantly perturbed during T cell activation across all analyzed subsets.

Mandatory Visualization: Signaling Pathways and Workflows

Visualizing the complex biological processes and analytical workflows is crucial for a clear understanding of the data. The following diagrams were generated using the DOT language to illustrate key signaling pathways and the experimental workflow.

Type I Interferon Signaling Pathway

The Type I Interferon (IFN) signaling pathway plays a critical role in the anti-viral response and immune regulation. This compound analysis of activated T cells revealed a significant perturbation in this pathway, suggesting an intrinsic IFN-mediated regulation of T cell survival and function.[2]

Arachidonic Acid Metabolism Pathway

This compound identified the Arachidonic Acid Metabolism pathway as significantly perturbed during T cell activation, a finding that was not prominent with traditional enrichment-based methods.[2] This highlights this compound's ability to uncover biologically relevant pathways that exhibit complex regulatory changes.

Experimental Workflow for the T Cell Activation Study

The following diagram illustrates the key steps in the experimental workflow used to generate the scRNA-seq data for the T cell activation study.

Conclusion

The this compound R package provides a novel and powerful framework for pathway analysis in single-cell transcriptomics. By focusing on changes in the multivariate distribution of gene expression within pathways, this compound can uncover subtle yet significant biological perturbations that may be missed by traditional methods. As demonstrated in the T cell activation case study, this approach can lead to new insights into the complex regulatory networks that govern cellular processes. For researchers, scientists, and drug development professionals working with single-cell data, this compound offers a valuable tool to move beyond gene-level analyses and gain a more holistic understanding of the biological systems they are studying. The package is well-documented with tutorials and vignettes available to guide users in its application.

References

- 1. researchgate.net [researchgate.net]

- 2. Systematic single-cell pathway analysis to characterize early T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Systematic Single Cell Pathway Analysis (this compound) to characterize early T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

Principles of Multivariate Pathway Analysis in Single Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and computational approaches for multivariate pathway analysis in single-cell data. As single-cell technologies revolutionize our understanding of cellular heterogeneity, robust analytical methods are crucial to decipher the complex biological pathways that govern cell states in health and disease. This document serves as a detailed resource for researchers, scientists, and drug development professionals seeking to leverage these powerful techniques.

Core Principles of Single-Cell Pathway Analysis

Traditional bulk RNA sequencing provides an averaged view of gene expression across a population of cells, obscuring the nuances of individual cell states. Single-cell RNA sequencing (scRNA-seq) overcomes this limitation by profiling the transcriptomes of individual cells, enabling the dissection of cellular heterogeneity with unprecedented resolution.[1][2] However, the inherent noise and sparsity of scRNA-seq data present significant analytical challenges.[3]

Pathway analysis helps to interpret these complex datasets by shifting the focus from individual genes to the collective behavior of functionally related gene sets.[4][5] In the context of single-cell data, multivariate pathway analysis aims to identify and quantify the activity of biological pathways within individual cells or cell populations. This is achieved by integrating the expression of multiple genes within a predefined pathway to generate a pathway activity score. This approach enhances the biological interpretation of single-cell data and can reveal subtle but coordinated changes in gene expression that might be missed by analyzing individual genes alone.[6][7]

The fundamental goal is to move beyond simple gene set over-representation analysis, which often relies on arbitrary thresholds for differentially expressed genes, to methods that consider the entire distribution of gene expression within a pathway.[4][7][8] This is particularly important in single-cell analysis where subtle, continuous changes in pathway activity can define cell states and trajectories.

Experimental Protocols for Generating Single-Cell Data

The quality of pathway analysis is fundamentally dependent on the quality of the input single-cell data. The following are detailed methodologies for key experimental protocols used to generate data for multivariate pathway analysis.

Single-Cell RNA Sequencing (scRNA-seq) using 10x Genomics Platform

The 10x Genomics Chromium system is a widely used platform for high-throughput scRNA-seq.[1][2][9] The workflow involves the following key steps:

-

Sample Preparation: Start with a high-quality single-cell suspension with a viability of at least 90%.[10] The recommended buffer for cell suspension is PBS with 0.04% BSA.[10]

-

GEM Generation and Barcoding: Single cells are partitioned into nanoliter-scale Gel Beads-in-emulsion (GEMs) in a microfluidic chip.[9] Each GEM contains a single cell and a single Gel Bead, which is loaded with barcoded oligonucleotides.[9]

-

Cell Lysis and Reverse Transcription: Within each GEM, the cell is lysed, and the Gel Bead dissolves, releasing the barcoded oligonucleotides.[9] Polyadenylated mRNA is then reverse transcribed into cDNA, with each cDNA molecule incorporating a cell-specific barcode and a Unique Molecular Identifier (UMI).[1]

-

cDNA Amplification and Library Construction: After breaking the emulsion, the barcoded cDNA is amplified via PCR. The amplified cDNA is then used to construct a sequencing library.

-

Sequencing: The final library is sequenced on a compatible platform, such as Illumina sequencers.[9]

-

Data Pre-processing: The raw sequencing data is processed using tools like Cell Ranger, which performs demultiplexing, alignment, and generation of a gene-cell count matrix.[9]

Cellular Indexing of Transcriptomes and Epitopes by Sequencing (CITE-seq)

CITE-seq allows for the simultaneous measurement of the transcriptome and cell-surface proteins (epitopes) from the same single cell.[11][12][13] This is achieved by using antibodies conjugated to oligonucleotide barcodes.

-

Antibody-Oligo Conjugation: Antibodies specific to cell-surface proteins of interest are conjugated to oligonucleotides with a unique barcode.

-

Cell Staining: The single-cell suspension is incubated with a cocktail of these barcoded antibodies.

-

Washing: Unbound antibodies are washed away to minimize background noise.[11]

-

scRNA-seq Workflow: The antibody-stained cells are then processed through a standard scRNA-seq workflow, such as the 10x Genomics platform.[12] The oligonucleotide tags on the antibodies have a poly-A tail, allowing them to be captured and sequenced along with the cellular mRNA.

-

Library Preparation: Two separate libraries are generated: one for the transcriptome (cDNA) and one for the antibody-derived tags (ADTs).

-

Data Analysis: The sequencing data from both libraries are processed to generate a count matrix for gene expression and a count matrix for protein expression for each cell.

Single-Cell Assay for Transposase-Accessible Chromatin using Sequencing (scATAC-seq)

scATAC-seq profiles the chromatin accessibility landscape of individual cells, providing insights into gene regulatory mechanisms.[14][15][16]

-

Nuclei Isolation: A single-cell suspension is processed to isolate intact nuclei.

-

Transposition: The isolated nuclei are treated with a hyperactive Tn5 transposase. This enzyme simultaneously cuts DNA in open chromatin regions and inserts sequencing adapters, a process known as "tagmentation".[14][15]

-

Single-Nuclei Partitioning: The tagmented nuclei are then loaded onto a microfluidics platform, such as the 10x Chromium Controller, to be encapsulated into GEMs.[14]

-

Barcoding and Library Preparation: Inside each GEM, the tagmented DNA is barcoded. The barcoded DNA fragments are then amplified to create a sequencing library.

-

Sequencing and Data Analysis: The library is sequenced, and the data is processed to identify open chromatin regions (peaks) for each cell. This information can then be used to infer transcription factor binding and gene regulatory networks.[14]

Computational Approaches for Multivariate Pathway Analysis

A variety of computational methods have been developed for single-cell pathway analysis. These can be broadly categorized into methods based on gene set enrichment of differentially expressed genes and those that calculate a pathway activity score for each individual cell.

Gene Set Enrichment Analysis (GSEA)

GSEA is a widely used method that determines whether a predefined set of genes shows statistically significant, concordant differences between two biological states.[5] In the context of single cells, GSEA is typically applied to the differentially expressed genes identified between two clusters of cells or between two conditions for the same cell type.[4] The core steps involve:

-

Gene Ranking: Genes are ranked based on a metric of differential expression (e.g., log-fold change or t-statistic) between the two groups of cells being compared.[5]

-

Enrichment Score Calculation: An enrichment score (ES) is calculated for each gene set by walking down the ranked list of genes. The ES increases when a gene in the set is encountered and decreases when a gene not in the set is encountered.[5]

-

Significance Testing: The statistical significance of the ES is determined using a permutation test.[5]

While powerful, a limitation of this approach in single-cell analysis is its reliance on discrete cell clusters and differential expression, which may not capture the continuous nature of pathway activity changes.

Per-Cell Pathway Activity Scoring

To address the limitations of traditional GSEA, several methods have been developed to calculate a pathway activity score for each individual cell. This allows for the investigation of pathway heterogeneity within and between cell populations.

PROGENy is a method that estimates the activity of signaling pathways by leveraging a curated set of pathway-responsive genes.[17][18] These gene signatures were derived from a large collection of perturbation experiments.[17][18] The activity of each of the 14 core pathways in PROGENy is calculated as a weighted sum of the expression of the corresponding signature genes.[19] This approach has been shown to be effective for both bulk and single-cell transcriptomics data.[17][18]

The Seurat R package, a popular toolkit for single-cell analysis, includes the AddModuleScore function for calculating a module score for a given gene set.[2][20][21][22] This function calculates an enrichment score for each cell by comparing the average expression of the genes in the set to the average expression of a randomly selected set of control genes with similar expression levels.

SCPA is a more recent approach that defines pathway activity as a change in the multivariate distribution of the genes within a pathway across different conditions.[8] This method is designed to be more sensitive than traditional enrichment methods as it can detect changes in the coordination of gene expression within a pathway, even if the overall expression level of the pathway genes does not change significantly.[8]

Data Presentation: Quantitative Comparison of Pathway Analysis Methods

Several studies have benchmarked the performance of different pathway analysis methods on single-cell data.[3][6][23][24][25][26] The following tables summarize key findings from these studies, providing a quantitative comparison of various tools.

Table 1: Comparison of Pathway Activity Scoring Tools on scRNA-seq Data

| Method | Type | Accuracy (e.g., ARI, Silhouette Width) | Stability (across datasets/downsampling) | Scalability (Runtime, Memory) | Key Strengths |

| Pagoda2 | Single-cell specific | High | High | High | Overall best performer in a comprehensive benchmark.[6][23][24][25] |

| PLAGE | Bulk-based | Moderate | High | Moderate | High stability across different datasets and technical variations.[6][23][24] |

| AUCell | Single-cell specific | Moderate | Moderate | High | Good for identifying cells with high activity of a gene set. |

| ssGSEA | Bulk-based | Moderate | Low | Low | Widely used but can be sensitive to library size.[23] |

| GSVA | Bulk-based | Moderate | Low | Low | Similar performance to ssGSEA.[23] |

| PROGENy | Signature-based | High | High | High | Focuses on core signaling pathways with high confidence.[17][18] |

| This compound | Single-cell specific | High | High | Moderate | Detects changes in multivariate gene distributions.[8] |

Table 2: Impact of Pre-processing on Pathway Analysis Performance

| Pre-processing Step | Impact on Performance | Recommendation |

| Cell Filtering | Less impactful | Standard quality control filtering is sufficient.[6][23][24] |

| Data Normalization | High impact | Normalization methods like sctransform and scran consistently improve performance.[6][23][24] |

| Gene Set Size | High impact | Filtering out very small gene sets (e.g., < 15 genes) is beneficial.[4] |

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows in multivariate pathway analysis.

Caption: A generalized experimental workflow for single-cell pathway analysis.

Caption: A simplified diagram of the MAPK signaling pathway.

Caption: Logical workflow for per-cell pathway activity scoring.

Conclusion and Future Directions

Multivariate pathway analysis is an essential tool for extracting meaningful biological insights from complex single-cell datasets. By moving beyond single-gene analyses and embracing methods that quantify the coordinated activity of gene sets, researchers can gain a more holistic understanding of cellular function. The integration of multi-omics data, such as scRNA-seq with scATAC-seq or CITE-seq, will further enhance our ability to construct comprehensive models of cellular pathways and their regulation.[27][28][29][30][31] As the field continues to evolve, the development of more sophisticated and scalable computational methods will be critical for realizing the full potential of single-cell genomics in basic research and drug development.

References

- 1. 10x Genomics Single Cell: Principle,Workflow,Applications - CD Genomics [cd-genomics.com]

- 2. martincalvino.medium.com [martincalvino.medium.com]

- 3. Comparative analysis of single-cell pathway scoring methods and a novel approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 18. Gene set enrichment and pathway analysis — Single-cell best practices [sc-best-practices.org]

- 5. What is Gene Set Enrichment Analysis? - CD Genomics [cd-genomics.com]

- 6. Benchmarking algorithms for pathway activity transformation of single-cell RNA-seq data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DeepGSEA: explainable deep gene set enrichment analysis for single-cell transcriptomic data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Single Cell Pathway Analysis • Single Cell Pathway Analysis (this compound) [jackbibby1.github.io]

- 9. 10xgenomics.com [10xgenomics.com]

- 10. dna.uga.edu [dna.uga.edu]

- 11. CITE-seq: Single-Cell RNA Sequencing + Surface Protein Analysis [scdiscoveries.com]

- 12. researchgate.net [researchgate.net]

- 13. CITE-seq Protocols [protocols.io]

- 14. 23. Single-cell ATAC sequencing — Single-cell best practices [sc-best-practices.org]

- 15. How scATAC-seq works - Single Cell Discoveries [scdiscoveries.com]

- 16. Chapter 17 Single cell ATAC-Seq | Choosing Genomics Tools [hutchdatascience.org]

- 17. Pathway RespOnsive GENes for activity inference from gene expression • progeny [saezlab.github.io]

- 18. Applying PROGENy on single-cell RNA-seq data • progeny [saezlab.github.io]

- 19. PROGENy pathway signatures [bioconductor.statistik.tu-dortmund.de]

- 20. satijalab.org [satijalab.org]

- 21. m.youtube.com [m.youtube.com]

- 22. Introduction to scRNA-Seq with R (Seurat) - Getting Started with scRNA-Seq Seminar Series [bioinformatics.ccr.cancer.gov]

- 23. researchgate.net [researchgate.net]

- 24. rna-seqblog.com [rna-seqblog.com]

- 25. Benchmarking algorithms for pathway activity transformation of single-cell RNA-seq data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. scRNA-seq + scATAC-seq Analysis - Creative Proteomics [multi-omicsfacility.com]

- 28. Integration of scATAC-Seq with scRNA-Seq Data | Springer Nature Experiments [experiments.springernature.com]

- 29. Integrative analysis of scRNA-seq and scATAC-seq revealed transit-amplifying thymic epithelial cells expressing autoimmune regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Integrating scATAC-seq and scRNA-seq data — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]

- 31. Integrative analysis of scRNA-seq and scATAC-seq revealed transit-amplifying thymic epithelial cells expressing autoimmune regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

SCPA vs. ssGSEA: An In-depth Technical Guide for Single-Cell Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of single-cell transcriptomics, understanding the functional state of individual cells is paramount. Pathway analysis methods provide a powerful lens to interpret high-dimensional gene expression data in the context of biological processes. This guide provides a detailed technical comparison of two prominent methods used for single-cell pathway analysis: Single Cell Pathway Analysis (SCPA) and single-sample Gene Set Enrichment Analysis (ssGSEA).

Core Principles and Methodologies

Single Cell Pathway Analysis (this compound)

This compound is a recently developed, non-parametric method specifically designed for single-cell RNA-sequencing (scRNA-seq) data.[1] Its core principle deviates from traditional enrichment-based approaches by defining pathway activity as a change in the multivariate distribution of the expression of genes within a pathway.[1][2] This allows this compound to capture subtle and complex pathway perturbations that might be missed by methods that solely focus on changes in the mean expression of pathway genes.

The this compound workflow can be summarized as follows:

-

Input Data : Normalized single-cell gene expression matrices from two or more conditions.[3]

-

Pathway Definition : A list of gene sets representing biological pathways.

-

Multivariate Distribution Analysis : For each pathway, this compound assesses the joint distribution of all genes within that pathway to determine if it is differentially regulated across conditions. This is achieved using a graph-based nonparametric statistical model.[1]

-

Output : this compound provides a qval (q-value) as the primary metric, representing the magnitude of the change in the pathway's multivariate distribution between conditions. A higher qval indicates a more significant perturbation.[3][4] For two-sample comparisons, an optional fold change (FC) enrichment score is also calculated.[3]

A key advantage of this compound is its ability to identify pathways with significant distributional changes even when there is no substantial change in the overall mean expression, a scenario often missed by traditional enrichment methods.[1][4]

single-sample Gene Set Enrichment Analysis (ssGSEA)

ssGSEA is an extension of the popular Gene Set Enrichment Analysis (GSEA) method, adapted to calculate an enrichment score for a given gene set for each individual sample (or in this context, each single cell).[5] Unlike the original GSEA, which compares two phenotypes, ssGSEA can be applied to a single sample.[6]

The ssGSEA algorithm for a single cell involves these steps:

-

Gene Ranking : Genes within a single cell are ranked based on their expression values.[6][7]

-

Enrichment Score Calculation : The algorithm walks down the ranked list of genes. When a gene from the specified gene set is encountered, an enrichment score is increased. When a gene not in the set is encountered, the score is decreased. The final enrichment score for the gene set in that cell is the maximum deviation from zero in this random walk.[7]

-

Normalization : The enrichment scores can be normalized across all gene sets for a given cell or across all cells for a given gene set to allow for comparison.[8]

While widely used, the application of ssGSEA to sparse scRNA-seq data presents challenges. The high number of zero counts ("dropouts") can lead to ties in gene ranks and instability in the resulting enrichment scores.[6][9] To address this, approaches like creating "pseudobulk" profiles by aggregating counts from similar cells are often employed.[6][9] Furthermore, specialized versions like scGSEA have been developed to better handle the sparsity of single-cell data.[10][11]

Quantitative Performance Comparison

Several studies have benchmarked the performance of this compound and ssGSEA against each other and other pathway analysis methods. The following tables summarize key quantitative findings from this research.

| Performance Metric | This compound | ssGSEA | Other Methods (for context) | Source(s) |

| Sensitivity to increasing log fold changes | Scales well, outperforms other tools | Does not scale well | AUCell, GSVA, iDEA, Vision scale well | [1] |

| Ability to detect small, consistent changes | High | Low | iDEA (high), others (low) | [1] |

| Performance in viral infection datasets | Consistently ranks viral pathways high | Variable performance | Variable performance across methods | [1] |

| Susceptibility to gene count variability | Not explicitly tested in cited studies | Susceptible, can lead to biased results | Single-cell specific methods are less susceptible | [12][13] |

| Performance with sparse data | Designed for single-cell data | Prone to score uncertainty and instability | UCell is noted to be robust to sparsity | [6][9] |

| Method | Core Algorithm Principle | Primary Output | Handles Multisample Comparison | Notes | Source(s) |

| This compound | Change in multivariate distribution of pathway genes | q-value (magnitude of distributional change) | Yes | Can detect non-enrichment-based pathway perturbations. | [1][14] |

| ssGSEA | Enrichment score based on gene expression ranks | Enrichment Score per cell/sample | No (natively a single-sample method) | Challenges with sparse data; pseudobulk approaches often used. | [5][6] |

Experimental Protocols

T-Cell Activation Analysis using this compound

This protocol outlines the key steps for analyzing T-cell activation using scRNA-seq and the this compound package, based on methodologies described in the this compound publication.[1][4]

Objective : To identify pathways perturbed during early T-cell activation.

Methodology :

-

Cell Isolation and Culture :

-

T-Cell Stimulation :

-

Divide the cultured T-cells into experimental groups (e.g., unstimulated control, stimulated for 12 hours, stimulated for 24 hours).

-

For stimulated groups, use Dynabeads™ Human T-Activator CD3/CD28 to activate the T-cells.[15]

-

-

Single-Cell RNA Sequencing :

-

After the stimulation period, harvest the cells from each group.

-

Prepare single-cell suspensions.

-

Proceed with a commercial single-cell library preparation platform (e.g., 10x Genomics Chromium) according to the manufacturer's protocol.

-

Sequence the generated libraries on a compatible sequencer.

-

-

Data Preprocessing and this compound Analysis :

-

Perform standard scRNA-seq data preprocessing including quality control, normalization, and scaling using tools like Seurat or Scanpy.

-

In R, load the normalized expression matrices for each condition.

-

Load the desired gene sets (e.g., from MSigDB).

-

Use the compare_pathways() function from the this compound R package to perform the analysis.[16]

-

Visualize the results using the plotting functions provided in the this compound package, such as plot_rank() or plot_heatmap().[17]

-

Cancer Single-Cell Analysis using ssGSEA

This protocol provides a step-by-step guide for applying ssGSEA to single-cell data from a cancer study, incorporating best practices to mitigate the challenges of data sparsity.

Objective : To assess the activity of immune-related pathways in individual cancer and immune cells within a tumor microenvironment.

Methodology :

-

Data Acquisition and Preprocessing :

-

Obtain single-cell RNA-seq data from tumor samples.

-

Perform initial quality control to remove low-quality cells and genes.

-

Normalize the data (e.g., using LogNormalize in Seurat).

-

-

ssGSEA Analysis in R :

-

Load the normalized expression matrix into your R environment.

-

Load the gene sets of interest (e.g., immune cell signatures, cancer-related pathways).

-

Use the gsva() function from the GSVA R package, specifying method = "ssgsea".

-

-

Addressing Sparsity (Optional but Recommended) :

-

Pseudobulk Analysis : If single-cell level scores are noisy, create pseudobulk profiles by averaging the expression of cells within the same cell type or cluster. Then, run ssGSEA on these pseudobulk profiles.[6][9]

-

Specialized Packages : Consider using R packages like escape which are designed to streamline ssGSEA and other enrichment analyses on single-cell data.[8]

-

-

Downstream Analysis and Visualization :

-

The output of ssGSEA will be a matrix of enrichment scores (cells x pathways).

-

This matrix can be used for downstream analyses such as:

-

Visualizing pathway activities on a UMAP or t-SNE plot.

-

Differential pathway activity analysis between cell types or conditions.

-

Clustering cells based on their pathway activity profiles.

-

-

Visualizing Workflows and Concepts

This compound Workflow

References

- 1. Benchmarking algorithms for pathway activity transformation of single-cell RNA-seq data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative analysis of single-cell pathway scoring methods and a novel approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jackbibby1/SCPA source: R/ComparePathways.R [rdrr.io]

- 4. biorxiv.org [biorxiv.org]

- 5. Single Sample Gene Set Enrichment Analysis (ssGSEA) — ClinicalKnowledgeGraph 1.0 documentation [ckg.readthedocs.io]

- 6. Quick Start • Single Cell Pathway Analysis (this compound) [jackbibby1.github.io]

- 7. GitHub - broadinstitute/ssGSEA2.0: Single sample Gene Set Enrichment analysis (ssGSEA) and PTM Enrichment Analysis (PTM-SEA) [github.com]

- 8. borch.dev [borch.dev]

- 9. biorxiv.org [biorxiv.org]

- 10. Systematic Single Cell Pathway Analysis (this compound) to characterize early T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chanzuckerberg.com [chanzuckerberg.com]

- 12. biorxiv.org [biorxiv.org]

- 13. biorxiv.org [biorxiv.org]

- 14. ssGSEA (v10.1.x) | ssGSEA GenePattern Module Documentation [gsea-msigdb.github.io]

- 15. Protocol for mapping T cell activation using single-cell RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 16. compare_pathways: Use this compound to compare gene sets in jackbibby1/SCPA: Single Cell Pathway Analysis [rdrr.io]

- 17. Visualisation • Single Cell Pathway Analysis (this compound) [jackbibby1.github.io]

Unraveling Cellular Landscapes: A Technical Guide to Single Cell Pathway Analysis (SCPA) for Researchers and Drug Development Professionals

An in-depth exploration of a powerful analytical technique for deciphering pathway activity at the single-cell level, enabling novel insights for therapeutic innovation.

Introduction: Beyond Bulk Analysis to Single-Cell Resolution

The advent of single-cell RNA sequencing (scRNA-seq) has revolutionized our ability to dissect cellular heterogeneity within complex tissues. However, understanding the functional consequences of transcriptional changes at the single-cell level requires sophisticated analytical approaches. Single Cell Pathway Analysis (SCPA) has emerged as a powerful, open-source tool to address this challenge.[1][2] This technical guide provides a comprehensive overview of the core principles of this compound, detailed experimental and analytical workflows, and its application in drug discovery and development.

Traditional pathway analysis methods, often designed for bulk RNA-seq data, focus on identifying the enrichment of differentially expressed genes within predefined gene sets. In contrast, this compound employs a non-parametric, graph-based statistical model to detect changes in the multivariate distribution of all genes within a pathway.[1][2] This fundamental difference allows this compound to identify alterations in pathway activity even when individual gene expression changes are subtle or when there is no significant change in the mean expression of the pathway's genes.[3] By capturing the complete transcriptional landscape of a pathway, this compound offers a more sensitive and nuanced understanding of cellular function in health and disease.

Core Principles of this compound

This compound is an R package designed for the analysis of scRNA-seq data. Its core strength lies in its ability to compare the joint distribution of gene expression for a given pathway across two or more experimental conditions.[1][2] This approach provides a more holistic view of pathway perturbations than methods that rely solely on identifying over-represented genes.

The key output of an this compound analysis is the q-value , which quantifies the significance of the difference in the multivariate distribution of a pathway between conditions. A higher q-value indicates a greater and more significant change in pathway activity.[3] For two-sample comparisons, this compound also calculates a fold change (FC) enrichment score, providing information on the overall direction of change.

A significant advantage of this compound is its capacity for multi-sample comparisons, making it well-suited for analyzing time-course experiments or developmental trajectories.[3] This allows researchers to track the dynamics of pathway activity as cells differentiate, respond to stimuli, or progress through a disease state.

Experimental Protocols: From T-Cell Activation to scRNA-seq

The quality of this compound results is intrinsically linked to the quality of the input scRNA-seq data. Here, we provide a detailed protocol for a common application: the analysis of T-cell activation.

Protocol: In Vitro T-Cell Activation and Preparation for scRNA-seq

1. T-Cell Isolation and Culture:

-

Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) for CD4+ and CD8+ T-cells.

-

Culture the isolated T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

2. T-Cell Activation:

-

For activation, plate T-cells at a density of 1 x 10^6 cells/mL.

-

Stimulate the cells with plate-bound anti-CD3 (5 µg/mL) and soluble anti-CD28 (2 µg/mL) antibodies.

-

For time-course experiments, set up parallel cultures to be harvested at different time points (e.g., 0, 12, 24, and 48 hours).

-

Incubate the cells at 37°C in a 5% CO2 incubator.

3. Cell Harvesting and Preparation for scRNA-seq:

-

At each time point, harvest the T-cells and wash them with PBS containing 0.04% BSA.

-

Assess cell viability using a viability stain such as Trypan Blue or a fluorescent viability dye.

-

Resuspend the cells at a concentration of 1 x 10^6 cells/mL in PBS with 0.04% BSA.

-

Proceed immediately to single-cell library preparation using a commercial platform (e.g., 10x Genomics Chromium).

4. Single-Cell RNA Sequencing:

-

Follow the manufacturer's protocol for single-cell library preparation, aiming for a target of 5,000-10,000 cells per sample.

-

Sequence the generated libraries on a compatible next-generation sequencing platform.

Data Presentation: Interpreting this compound Output

The output of an this compound analysis is a table that ranks pathways based on the significance of their differential activity between conditions. This table can be used to identify key biological processes that are altered in the experimental system.

Table 1: Example this compound Output for Activated vs. Naive CD4+ T-Cells

| Pathway Name | p-value | Adjusted p-value | q-value | Fold Change |

| HALLMARK_INTERFERON_GAMMA_RESPONSE | 1.2e-85 | 2.4e-83 | 83.6 | 4.5 |

| HALLMARK_TNFA_SIGNALING_VIA_NFKB | 3.4e-78 | 3.4e-76 | 75.5 | 3.8 |

| HALLMARK_IL2_STAT5_SIGNALING | 7.1e-72 | 4.7e-70 | 69.3 | 3.2 |

| HALLMARK_INFLAMMATORY_RESPONSE | 9.8e-65 | 4.9e-63 | 62.3 | 2.9 |

| HALLMARK_APOPTOSIS | 2.5e-58 | 1.0e-56 | 56.0 | 2.1 |

| HALLMARK_P53_PATHWAY | 1.3e-51 | 4.3e-50 | 49.4 | 1.8 |

| HALLMARK_GLYCOLYSIS | 6.7e-45 | 1.9e-43 | 42.7 | 2.5 |

| HALLMARK_MTORC1_SIGNALING | 8.2e-40 | 2.0e-38 | 37.7 | 2.2 |

| HALLMARK_OXIDATIVE_PHOSPHORYLATION | 4.1e-35 | 8.2e-34 | 33.1 | -1.5 |

| HALLMARK_FATTY_ACID_METABOLISM | 5.9e-30 | 1.0e-28 | 28.0 | -1.9 |

Mandatory Visualizations

Diagram 1: this compound Experimental and Analytical Workflow

Caption: A schematic of the experimental and analytical workflow for this compound.

Diagram 2: T-Cell Receptor Signaling Pathway

Caption: A simplified diagram of the T-Cell Receptor (TCR) signaling pathway.

Applications in Drug Discovery and Development

This compound offers a powerful lens through which to view disease biology and the effects of therapeutic interventions at an unprecedented resolution. This has significant implications for various stages of the drug discovery and development pipeline.

Target Identification and Validation

By comparing scRNA-seq data from healthy and diseased tissues, this compound can pinpoint specific cell types and the pathways that are dysregulated within them.[4] This information is invaluable for identifying novel therapeutic targets. For instance, if a particular signaling pathway is shown by this compound to be hyperactive exclusively in a cancer stem cell population, the components of that pathway become attractive targets for drug development.

Mechanism of Action Studies

This compound can be employed to elucidate the mechanism of action of a drug candidate. By treating cells with a compound and performing scRNA-seq at various time points, researchers can use this compound to identify the pathways that are modulated by the drug. This can confirm on-target effects and reveal potential off-target activities, providing a more complete picture of the drug's biological impact.

Patient Stratification and Biomarker Discovery

The heterogeneity of patient responses to treatment is a major challenge in clinical development. This compound can be used to analyze patient samples and identify subgroups of patients with distinct pathway activity profiles.[5] These profiles can then be correlated with clinical outcomes to develop predictive biomarkers for treatment response. This enables the stratification of patients in clinical trials, leading to more efficient and successful trial designs. For example, in autoimmune diseases, this compound could identify patients with a hyperactive interferon signature in a specific T-cell subset, suggesting they would be more likely to respond to a therapy targeting that pathway.

Conclusion

Single Cell Pathway Analysis represents a significant advancement in our ability to interpret the vast and complex datasets generated by scRNA-seq. By moving beyond simple gene enrichment to a more holistic assessment of pathway activity, this compound provides deeper insights into the functional state of individual cells. For researchers, scientists, and drug development professionals, this compound is an essential tool for unraveling the complexities of disease, identifying novel therapeutic targets, and developing more effective and personalized medicines. Its ability to provide a nuanced view of cellular function at the single-cell level will undoubtedly continue to drive innovation in biomedical research and therapeutic development.

References

- 1. Systematic Single Cell Pathway Analysis (this compound) to characterize early T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Frontiers | Single-cell technology for drug discovery and development [frontiersin.org]

- 4. Drug development single-cell sequencing - Single Cell Discoveries [scdiscoveries.com]

- 5. rna-seqblog.com [rna-seqblog.com]

The Compass of the Cell: A Technical Guide to Single Cell Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single Cell Pathway Analysis (SCPA) has emerged as a transformative approach in cellular biology and drug discovery, offering an unprecedentedly granular view of biological processes. Unlike traditional bulk analysis methods that provide an averaged snapshot of cellular activity, single-cell techniques dissect the intricate heterogeneity within cell populations. This allows researchers to uncover rare cell types, delineate complex cellular hierarchies, and understand the nuanced responses of individual cells to stimuli or therapeutic interventions. This guide provides an in-depth exploration of the core features of this compound, from experimental design and execution to computational analysis and interpretation, equipping researchers with the knowledge to effectively leverage this powerful technology.

At its core, this compound aims to identify and quantify the activity of biological pathways—coherent sets of interacting genes or proteins—at the single-cell level. This is crucial because cellular phenotype is often determined by the coordinated activity of multiple genes within a pathway, rather than the expression of a single marker gene. By focusing on pathways, researchers can gain a more robust and interpretable understanding of cellular function in both healthy and diseased states.

Key Advantages Over Bulk Analysis

The primary advantage of single-cell analysis is its ability to resolve cellular heterogeneity. Bulk RNA sequencing, for instance, measures the average gene expression across thousands or millions of cells, masking the unique transcriptional profiles of individual cells. This is particularly problematic when studying complex tissues composed of diverse cell types or when investigating the effects of a drug on a specific subpopulation of cells.

This compound overcomes these limitations by providing a high-resolution view of pathway activity within each cell. This enables:

-

Identification of rare cell populations: Uncover novel or infrequent cell types that are obscured in bulk measurements.

-

Characterization of cellular states: Distinguish between different functional states of a cell, such as activation, differentiation, or quiescence.

-

Dissection of heterogeneous responses: Understand why some cells respond to a treatment while others do not.

-

Reconstruction of developmental trajectories: Trace the lineage of cells and understand the dynamic changes in pathway activity during differentiation.

Experimental Design and Protocols

A well-designed experiment is fundamental to the success of any single-cell study. Careful consideration of sample preparation, cell isolation, and sequencing parameters is critical for generating high-quality data.

Sample Preparation

The initial and most critical step is the preparation of a high-quality single-cell suspension. The goal is to obtain viable, individual cells with minimal perturbation to their native transcriptional state.

Detailed Protocol for Tissue Dissociation:

-

Tissue Procurement: Excise the tissue of interest and immediately place it in an ice-cold, sterile preservation medium (e.g., DMEM with 10% FBS).

-

Mechanical Dissociation: Mince the tissue into small pieces (1-2 mm³) using a sterile scalpel.

-

Enzymatic Digestion: Transfer the minced tissue to a solution containing a cocktail of enzymes (e.g., collagenase, dispase, and DNase I) to break down the extracellular matrix. The specific enzymes and incubation time will vary depending on the tissue type.

-

Cell Dissociation: Gently triturate the digested tissue using a P1000 pipette to further dissociate it into a single-cell suspension.

-

Filtering: Pass the cell suspension through a cell strainer (e.g., 40-70 µm) to remove any remaining clumps or debris.

-

Washing: Centrifuge the cell suspension and resuspend the cell pellet in a suitable buffer (e.g., PBS with 0.04% BSA) to remove enzymes and debris.

-

Cell Counting and Viability Assessment: Use a hemocytometer or an automated cell counter with a viability dye (e.g., trypan blue) to determine the cell concentration and viability. A high viability (>90%) is crucial for successful single-cell analysis.

Single-Cell Isolation

Once a high-quality single-cell suspension is obtained, individual cells are isolated for downstream analysis. Several platforms are available for this purpose, with droplet-based methods being the most common for high-throughput studies.

Workflow for Droplet-Based Single-Cell RNA Sequencing:

Caption: Droplet-based scRNA-seq workflow.

Computational Analysis of Single-Cell Data

The analysis of single-cell data is a multi-step process that transforms raw sequencing reads into biological insights.

Data Preprocessing

The initial computational steps involve processing the raw sequencing data to generate a gene-cell expression matrix. This includes:

-

Demultiplexing: Assigning sequencing reads to their sample of origin based on sample indices.

-

Alignment: Mapping reads to a reference genome or transcriptome.

-

UMI Counting: Counting the number of unique molecular identifiers (UMIs) for each gene in each cell to correct for amplification bias.

-

Quality Control: Filtering out low-quality cells (e.g., those with few detected genes or a high percentage of mitochondrial reads) and potential doublets.

Downstream Analysis

Once a quality-controlled expression matrix is generated, a series of downstream analyses are performed to explore the data and identify biological patterns.

Logical Flow of Downstream Single-Cell Analysis:

Caption: Downstream analysis workflow for scRNA-seq data.

Core Methodologies for Single Cell Pathway Analysis

Several computational methods have been developed to perform pathway analysis on single-cell data. These can be broadly categorized into methods that perform enrichment analysis on clusters of cells and those that calculate pathway activity scores for individual cells.

Cluster-Based Pathway Enrichment

This approach first groups cells into clusters based on their transcriptional similarity. Then, for each cluster, differentially expressed genes (DEGs) are identified by comparing the gene expression within that cluster to the rest of the cells. Finally, these DEGs are tested for enrichment in predefined gene sets or pathways from databases like Gene Ontology (GO), KEGG, or Reactome.

Single-Cell Pathway Scoring

More advanced methods aim to quantify pathway activity for each individual cell. This provides a more granular view and allows for the identification of pathway heterogeneity within a cell population.

| Method | Core Principle | Key Features |

| This compound (Single Cell Pathway Analysis) | Assesses changes in the multivariate distribution of all genes within a pathway. | Distribution-free, sensitive to subtle changes, and allows for multi-sample comparisons. |

| IndepthPathway | Uses a weighted concept signature enrichment analysis to tolerate noise and low gene coverage. | Robust to technical variability and dropouts characteristic of scRNA-seq data. |

| scGSEA (single-cell Gene Set Enrichment Analysis) | Combines latent data representations with gene set enrichment scores. | Detects coordinated gene activity at single-cell resolution. |

| SiPSiC (single pathway analysis in single cells) | Calculates pathway scores based on normalized gene expression weighted by rank. | High sensitivity and can identify changes missed by other analyses. |

| AUCell | Calculates the Area Under the Curve (AUC) for a gene set among all ranked genes in a single cell. | Provides a quantitative measure of pathway activity per cell. |

| scPS (single-cell Pathway Score) | Uses principal component scores weighted by their variance and average gene set expression. | Measures gene set activity at the single-cell level. |

Visualization of Signaling Pathways

Visualizing the results of this compound in the context of known signaling pathways is crucial for biological interpretation. For example, in a study of T-cell activation, one might be interested in the activity of the T-cell receptor (TCR) signaling pathway.

Simplified T-Cell Receptor (TCR) Signaling Pathway:

Caption: Simplified T-Cell Receptor signaling cascade.

Multi-Omics Integration